Cas no 698990-99-7 (5-cyclopropyl-2-methylfuran-3-carboxylic acid)
5-cyclopropyl-2-methylfuran-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Cyclopropyl-2-methyl-furan-3-carboxylic acid
- 5-cyclopropyl-2-methylfuran-3-carboxylic acid
- 698990-99-7
- STK661930
- 5-CYCLOPROPYL-2-METHYL-3-FUROIC ACID
- SMR000015272
- AKOS000612104
- HMS1694D06
- HMS2401I04
- 5-cyclopropyl-2-methylfuran-3-carboxylicacid
- MLS000069088
- CS-0279708
- BAS 09902340
- FS-1870
- EN300-337476
- CHEMBL1572476
-
- MDL: MFCD05857449
- Inchi: 1S/C9H10O3/c1-5-7(9(10)11)4-8(12-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11)
- InChI Key: VAMPCJBRSOYETO-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(=O)O)C=C1C1CC1
Computed Properties
- Exact Mass: 166.062994177g/mol
- Monoisotopic Mass: 166.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 50.4Ų
5-cyclopropyl-2-methylfuran-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 028296-250mg |
5-Cyclopropyl-2-methyl-furan-3-carboxylic acid |
698990-99-7 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 028296-1g |
5-Cyclopropyl-2-methyl-furan-3-carboxylic acid |
698990-99-7 | 1g |
£425.00 | 2022-03-01 | ||
| Fluorochem | 028296-2g |
5-Cyclopropyl-2-methyl-furan-3-carboxylic acid |
698990-99-7 | 2g |
£638.00 | 2022-03-01 | ||
| Chemenu | CM524236-1g |
5-Cyclopropyl-2-methylfuran-3-carboxylic acid |
698990-99-7 | 98% | 1g |
$630 | 2024-07-24 | |
| Enamine | EN300-337476-0.05g |
5-cyclopropyl-2-methylfuran-3-carboxylic acid |
698990-99-7 | 95.0% | 0.05g |
$948.0 | 2025-03-18 | |
| Enamine | EN300-337476-0.1g |
5-cyclopropyl-2-methylfuran-3-carboxylic acid |
698990-99-7 | 95.0% | 0.1g |
$993.0 | 2025-03-18 | |
| Enamine | EN300-337476-0.25g |
5-cyclopropyl-2-methylfuran-3-carboxylic acid |
698990-99-7 | 95.0% | 0.25g |
$1038.0 | 2025-03-18 | |
| Enamine | EN300-337476-0.5g |
5-cyclopropyl-2-methylfuran-3-carboxylic acid |
698990-99-7 | 95.0% | 0.5g |
$1084.0 | 2025-03-18 | |
| Enamine | EN300-337476-1.0g |
5-cyclopropyl-2-methylfuran-3-carboxylic acid |
698990-99-7 | 95.0% | 1.0g |
$1129.0 | 2025-03-18 | |
| Enamine | EN300-337476-2.5g |
5-cyclopropyl-2-methylfuran-3-carboxylic acid |
698990-99-7 | 95.0% | 2.5g |
$2211.0 | 2025-03-18 |
5-cyclopropyl-2-methylfuran-3-carboxylic acid Suppliers
5-cyclopropyl-2-methylfuran-3-carboxylic acid Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 5-cyclopropyl-2-methylfuran-3-carboxylic acid
5-Cyclopropyl-2-methylfuran-3-carboxylic Acid (CAS 698990-99-7): A Versatile Building Block in Modern Organic Synthesis
In the realm of heterocyclic chemistry, 5-cyclopropyl-2-methylfuran-3-carboxylic acid (CAS 698990-99-7) has emerged as a valuable synthetic intermediate with growing importance in pharmaceutical and materials science applications. This furan carboxylic acid derivative combines the unique structural features of a cyclopropyl group and a methyl-substituted furan ring, creating a molecular architecture that offers both stability and reactivity for diverse chemical transformations.
The compound's molecular formula C9H10O3 and molecular weight of 166.17 g/mol place it in a category of mid-sized organic molecules that are particularly useful for drug discovery and medicinal chemistry. Recent trends in AI-assisted molecular design have highlighted the importance of such furan-based building blocks, as they frequently appear in bioactive molecules targeting various therapeutic areas. The presence of both carboxylic acid functionality and aromatic character in this compound makes it particularly valuable for creating drug-like molecules with optimal physicochemical properties.
From a synthetic perspective, 5-cyclopropyl-2-methylfuran-3-carboxylic acid serves as an excellent precursor for the preparation of more complex structures. The carboxylic acid group can undergo standard transformations such as amide coupling, esterification, or reduction, while the furan ring can participate in various electrophilic aromatic substitution reactions. The cyclopropyl moiety adds an interesting dimension to the molecule's reactivity profile, as this strained ring system can participate in ring-opening reactions under appropriate conditions.
In pharmaceutical research, compounds containing the furan-3-carboxylic acid scaffold have shown promise in multiple therapeutic areas. Recent patent literature reveals that derivatives of 5-cyclopropyl-2-methylfuran-3-carboxylic acid are being explored as potential anti-inflammatory agents, antimicrobial compounds, and metabolic modulators. The compound's structural features align well with current trends in fragment-based drug discovery, where smaller, well-characterized molecules serve as starting points for the development of lead compounds.
The materials science applications of 5-cyclopropyl-2-methylfuran-3-carboxylic acid are equally noteworthy. As researchers seek sustainable alternatives to petroleum-derived materials, furan-based compounds have gained attention for their potential in biopolymer and renewable material development. The compound's ability to participate in polycondensation reactions makes it a candidate for creating novel polyesters and polyamides with unique properties.
From a synthetic methodology standpoint, the preparation of 5-cyclopropyl-2-methylfuran-3-carboxylic acid typically involves multistep organic synthesis starting from readily available furan derivatives. Modern green chemistry approaches have focused on optimizing these synthetic routes to minimize waste and improve atom economy. Recent advances in flow chemistry and continuous processing have made the production of such specialized intermediates more efficient and scalable.
The physicochemical properties of 5-cyclopropyl-2-methylfuran-3-carboxylic acid contribute to its utility in various applications. With a calculated logP value indicative of moderate lipophilicity, the compound exhibits good solubility in common organic solvents while maintaining sufficient aqueous solubility for biological testing. Its melting point and stability profile make it suitable for standard laboratory handling and storage conditions.
In the context of structure-activity relationship studies, the 5-cyclopropyl-2-methyl substitution pattern on the furan ring offers interesting possibilities for modulating biological activity. The cyclopropyl group can influence the molecule's conformational flexibility and electronic properties, while the methyl group at the 2-position provides steric effects that can impact molecular recognition processes. These features are particularly valuable in medicinal chemistry optimization campaigns.
Quality control and analytical characterization of 5-cyclopropyl-2-methylfuran-3-carboxylic acid typically involve a combination of HPLC analysis, NMR spectroscopy, and mass spectrometry. The compound's distinct spectroscopic signature allows for reliable identification and purity assessment, which is crucial for its use in high-throughput screening and other discovery applications. Recent advances in analytical technology have made these characterization processes more efficient and informative.
As the pharmaceutical industry continues to explore underexplored chemical space, compounds like 5-cyclopropyl-2-methylfuran-3-carboxylic acid are gaining increased attention. Their combination of structural novelty and synthetic accessibility makes them valuable tools for lead generation and molecular diversification. The growing body of research on furan-containing bioactive compounds suggests that this structural motif will remain important in drug discovery for years to come.
Looking to the future, the applications of 5-cyclopropyl-2-methylfuran-3-carboxylic acid are likely to expand into new areas of chemical biology and materials science. Its compatibility with various bioconjugation strategies makes it a potential candidate for developing targeted therapeutics and diagnostic agents. Furthermore, its potential role in supramolecular chemistry and molecular recognition systems represents an exciting frontier for research and development.
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